Indol-2(3H)-one, 1-benzyl-3,3-diphenyl-
Description
Structural Classification and Nomenclature in Heterocyclic Chemistry
1-Benzyl-3,3-diphenylindolin-2-one belongs to the class of N-substituted, C-3 disubstituted oxindoles. The core of the molecule is an indolin-2-one system, which is a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a five-membered pyrrolidinone ring. The systematic nomenclature for this compound, following IUPAC guidelines, precisely describes the arrangement of its constituent parts.
The key structural features are:
Indolin-2-one Scaffold: The foundational bicyclic ring system.
1-Benzyl Group: A benzyl (B1604629) group (a phenylmethyl group, -CH₂C₆H₅) is attached to the nitrogen atom at position 1 of the indolin-2-one ring.
3,3-Diphenyl Groups: Two phenyl groups (-C₆H₅) are attached to the carbon atom at position 3, creating a quaternary carbon center. This C-3 position is a critical site for substitution in many biologically active oxindoles.
The presence of the two phenyl groups at the C-3 position introduces significant steric bulk and lipophilicity, while the N-benzyl group further enhances these properties and can influence the molecule's conformational flexibility and electronic characteristics.
Table 1: Structural and Chemical Identifiers for 1-Benzyl-3,3-diphenylindolin-2-one
| Identifier | Value |
|---|---|
| Systematic IUPAC Name | 1-Benzyl-3,3-diphenyl-1,3-dihydro-2H-indol-2-one |
| Common Name | 1-Benzyl-3,3-diphenyloxindole |
| Molecular Formula | C₂₉H₂₃NO |
| Core Scaffold | Indolin-2-one (Oxindole) |
| Substituent at N-1 | Benzyl |
| Substituents at C-3 | Phenyl, Phenyl |
Significance within Indolin-2-one Scaffolds in Organic Synthesis
The indolin-2-one scaffold is of paramount importance in organic synthesis due to its prevalence in pharmacologically active molecules. unimi.itnih.gov The development of synthetic methods to functionalize this core at various positions is a major focus of contemporary research. The synthesis of 3,3-disubstituted oxindoles is particularly significant as it allows for the creation of complex molecules with quaternary carbon centers, a structural feature often found in potent biological agents. organic-chemistry.org
While specific literature on the synthesis of 1-benzyl-3,3-diphenylindolin-2-one is not extensively detailed, its preparation can be logically devised from established synthetic protocols for this class of compounds. A plausible and efficient synthetic route would involve a two-step process:
Synthesis of the 3,3-diphenyloxindole (B187665) intermediate: This can be achieved through the reaction of isatin (B1672199) (indole-2,3-dione) with an excess of a phenylating agent, such as a Grignard reagent (phenylmagnesium bromide) or through a Friedel-Crafts-type reaction.
N-Benzylation: The subsequent N-alkylation of the 3,3-diphenyloxindole intermediate with benzyl bromide or benzyl chloride in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) would yield the final target compound. mdpi.com
This modular approach allows for the synthesis of a wide array of analogues by varying the substituents on the starting isatin, the arylating reagent, and the alkylating agent, making it a powerful strategy for building chemical libraries for drug discovery. The ability to systematically modify the structure, such as by introducing benzyl and phenyl groups, is crucial for tuning the compound's properties for specific research applications. nih.gov
Table 2: Proposed Synthetic Strategy for 1-Benzyl-3,3-diphenylindolin-2-one
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Nucleophilic Addition / Arylation | Isatin, Phenylmagnesium Bromide | 3,3-Diphenylindolin-2-one |
| 2 | N-Alkylation (Benzylation) | 3,3-Diphenylindolin-2-one, Benzyl Bromide, Base (e.g., K₂CO₃) | 1-Benzyl-3,3-diphenylindolin-2-one |
Historical Context and Contemporary Research Trends in Oxindole (B195798) Chemistry
The history of oxindole chemistry is intrinsically linked to the study of indole (B1671886) and its derivatives, which began in the 19th century with the investigation of the natural dye indigo. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole, marking a foundational moment in the field. For many years, research was primarily academic, but interest intensified dramatically in the 20th century with the discovery that the oxindole scaffold is present in numerous naturally occurring alkaloids with potent biological activities.
Contemporary research on oxindole chemistry is heavily driven by medicinal chemistry and drug discovery. The oxindole nucleus is now recognized as a core component of many kinase inhibitors, a class of drugs that has revolutionized cancer therapy. unimi.itnih.gov Researchers actively design and synthesize novel oxindole derivatives to target specific protein kinases involved in cell proliferation and signaling pathways.
Current trends in the field include:
Development of Asymmetric Syntheses: Creating specific stereoisomers of C-3 substituted oxindoles is a major goal, as the biological activity of these compounds is often highly dependent on their stereochemistry. organic-chemistry.org
Green Chemistry Approaches: There is a growing emphasis on developing more environmentally benign and efficient synthetic methods, utilizing novel catalysts and reducing waste.
Expansion of Chemical Space: The synthesis of complex, multi-substituted derivatives like 1-benzyl-3,3-diphenylindolin-2-one is part of a broader effort to explore new chemical space and identify compounds with novel biological activities. Research on compounds with bulky substituents at both the N-1 and C-3 positions aims to probe the limits of receptor binding pockets and discover new modes of interaction. mdpi.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H21NO |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-benzyl-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H21NO/c29-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)28(26)20-21-12-4-1-5-13-21/h1-19H,20H2 |
InChI Key |
KRXODWCXLRCEID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Reactivity and Derivatization of 1 Benzyl 3,3 Diphenylindolin 2 One
Electrophilic and Nucleophilic Transformations at the Indolin-2-one Nucleus
The indolin-2-one nucleus of 1-benzyl-3,3-diphenylindolin-2-one possesses several sites susceptible to either electrophilic or nucleophilic attack. The key reactive centers include the aromatic ring of the indolinone core, the amide carbonyl group at the C2 position, and the quaternary C3 carbon.
Electrophilic Transformations:
Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. In the case of 1-benzyl-3,3-diphenylindolin-2-one, there are four aromatic rings that can potentially undergo substitution: the benzene (B151609) ring of the indolinone core, the phenyl ring of the N-benzyl group, and the two phenyl rings at the C3 position. The outcome of such a reaction would be dictated by the relative electron density and steric accessibility of these rings.
The benzene ring of the indolin-2-one moiety is deactivated towards electrophilic attack due to the electron-withdrawing effect of the adjacent amide carbonyl group. This deactivating effect would direct incoming electrophiles primarily to the meta position (C6) relative to the nitrogen atom, although the N-benzyl group is an ortho, para director. In contrast, the phenyl ring of the N-benzyl group and the two phenyl rings at C3 are more activated towards electrophilic substitution. Generally, alkyl groups attached to a benzene ring are activating and direct electrophiles to the ortho and para positions.
Nucleophilic Transformations:
The most prominent site for nucleophilic attack on the indolin-2-one nucleus is the electrophilic carbon of the amide carbonyl group (C2). This carbonyl group can undergo addition reactions with various nucleophiles. For instance, reduction with hydride reagents such as lithium aluminum hydride would lead to the corresponding indoline (B122111). Grignard reagents could add to the carbonyl group, leading to the formation of a tertiary alcohol after acidic workup.
The C3 position, being a quaternary carbon substituted with two phenyl groups, is sterically hindered and generally not susceptible to direct nucleophilic substitution. However, reactions that proceed through the enolate, formed by deprotonation of a C3-proton in related oxindoles, are not applicable here due to the absence of such a proton.
Modifications of the Phenyl Substituents at C3
The two phenyl groups at the C3 position of 1-benzyl-3,3-diphenylindolin-2-one offer further opportunities for derivatization through electrophilic aromatic substitution. As these phenyl groups are attached to a quaternary carbon, their electronic properties are similar to toluene, making them activated towards electrophilic attack and directing incoming electrophiles to the ortho and para positions.
Common electrophilic substitution reactions that could be envisaged for these phenyl rings include:
Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).
Halogenation: Reaction with halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst to introduce halogen atoms.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst.
The steric hindrance imposed by the bulky indolin-2-one scaffold and the other phenyl group might influence the regioselectivity of these substitutions, potentially favoring the less hindered para-position over the ortho-positions. The reactivity can be compared to that of tetraphenylmethane (B1200815), where electrophilic substitution on the phenyl rings is known to occur. For example, nitration of tetraphenylmethane has been reported, demonstrating that the phenyl rings in such a sterically congested environment are still reactive.
Reactions Involving the N-Benzyl Moiety
The N-benzyl group in 1-benzyl-3,3-diphenylindolin-2-one serves as a protecting group for the indole (B1671886) nitrogen and can be removed under various conditions to yield 3,3-diphenylindolin-2-one. The choice of debenzylation method depends on the presence of other functional groups in the molecule.
Common methods for N-debenzylation include:
Catalytic Hydrogenation: This is a widely used method involving the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source. Catalytic transfer hydrogenation, using reagents like ammonium (B1175870) formate, is also an effective and milder alternative to using hydrogen gas. semanticscholar.org
Oxidative Cleavage: Reagents such as ceric ammonium nitrate (B79036) (CAN) or systems like alkali metal bromides with an oxidant can achieve oxidative debenzylation of N-benzyl amides. acs.orgorganic-chemistry.orgresearchgate.netnih.govacs.org
Lewis Acid Mediated Deprotection: Strong Lewis acids can also effect the removal of the N-benzyl group.
The following table summarizes some common conditions for N-debenzylation:
| Method | Reagents and Conditions | Reference(s) |
| Catalytic Hydrogenation | Pd/C, H2, various solvents (e.g., EtOH, EtOAc) | nih.gov |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate, solvent (e.g., MeOH) | semanticscholar.org |
| Oxidative Debenzylation | KBr, Oxone, MeNO2/MeCN, 0-30 °C | acs.orgorganic-chemistry.orgacs.org |
Beyond deprotection, the benzylic methylene (B1212753) protons of the N-benzyl group could potentially be functionalized through radical reactions or lithiation, although such reactions are less common for this type of substrate.
Formation of Polycyclic and Spiro Systems from the Indolin-2-one Scaffold
The 1-benzyl-3,3-diphenylindolin-2-one scaffold is a valuable precursor for the synthesis of more complex molecular architectures, particularly polycyclic and spirocyclic compounds. The C3-quaternary center is a key feature that enables the construction of spiro systems.
Formation of Spiro Systems:
Spirooxindoles are a class of compounds where the C3 carbon of the oxindole (B195798) ring is part of another ring system. These are often synthesized through cycloaddition reactions. For instance, 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from an isatin (B1672199) and an amino acid) to a suitable dipolarophile can yield spiro[indoline-3,2'-pyrrolidine] derivatives. iaea.org While 1-benzyl-3,3-diphenylindolin-2-one itself cannot directly participate as the dipolarophile in this manner, related 3-ylideneoxindoles derived from it could.
Alternatively, rearrangement reactions of related indolenines can lead to spirocyclic structures. The synthesis of spiro[indoline-3,3'-pyrrolidin]-2-ones has been achieved through oxidative rearrangement of tetrahydro-β-carbolines. nih.gov
Formation of Polycyclic Systems:
Intramolecular cyclization reactions can be employed to construct polycyclic systems from suitably functionalized derivatives of 1-benzyl-3,3-diphenylindolin-2-one. For example, an intramolecular Friedel-Crafts reaction could be envisioned if one of the C3-phenyl rings or the N-benzyl ring bears an appropriate electrophilic side chain that can cyclize onto another aromatic ring within the molecule. masterorganicchemistry.comnih.govnih.govrsc.org Such reactions are powerful tools for building fused ring systems.
Advanced Characterization Techniques for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the oxindole (B195798) core, the two phenyl rings at the C3 position, and the N-benzyl group. The benzylic methylene (B1212753) protons (CH₂) would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence. The aromatic protons would exhibit complex multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include the carbonyl carbon (C=O) of the oxindole ring, typically found in the range of 175-180 ppm. The quaternary carbon at the C3 position, bonded to two phenyl groups, would also have a characteristic chemical shift. The numerous aromatic carbons would appear in the 110-150 ppm range, while the benzylic methylene carbon would be observed further upfield.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Atom Type | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 175 - 180 |
| Aromatic (C-Ar) | 110 - 150 |
| Quaternary (C-3) | 55 - 65 |
| Benzylic (N-CH₂) | 40 - 50 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can confirm the molecular formula.
For Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- , with a molecular formula of C₂₉H₂₃NO, the expected exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would aim to detect the protonated molecule [M+H]⁺. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. A characteristic fragmentation would be the loss of the benzyl (B1604629) group (C₇H₇), leading to a prominent fragment ion.
Interactive Data Table: HRMS Data
| Ion | Calculated Exact Mass |
| [C₂₉H₂₃NO + H]⁺ | 386.1852 |
Infrared (IR) Spectroscopy for Vibrational Analysis of Functional Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactam ring in the oxindole system. This peak is typically observed in the region of 1700-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic rings and the methylene group, as well as C=C stretching vibrations from the aromatic systems.
Interactive Data Table: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carbonyl (C=O) | Stretching | 1700 - 1750 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structure and Conformational Insights
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and torsional angles.
While a specific crystal structure for Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- is not available in the provided search results, the crystal structure of a closely related compound, 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole , provides valuable insights into the likely solid-state conformation. rsc.org For the target molecule, X-ray diffraction would be expected to reveal a planar indole (B1671886) ring system. The three phenyl rings (two at C3 and the one from the benzyl group) would be oriented at significant dihedral angles with respect to the indole plane to minimize steric hindrance. The analysis would also detail intermolecular interactions, such as π-π stacking or C-H···π interactions, which stabilize the crystal packing. rsc.org
Interactive Data Table: Illustrative Crystallographic Parameters from an Analogous Structure
| Parameter | Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~9.6 |
| b (Å) | ~11.2 |
| c (Å) | ~20.0 |
| β (°) | ~101.6 |
| Volume (ų) | ~2115 |
Note: The crystallographic data presented is for the analogous compound 1-Benzyl-3-(1,2-diphenylethenyl)-1H-indole and serves as an illustrative example. rsc.org
Computational and Theoretical Investigations of 1 Benzyl 3,3 Diphenylindolin 2 One
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure of complex organic molecules like 1-benzyl-3,3-diphenylindolin-2-one. mdpi.com DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), can accurately predict various electronic properties. ajchem-a.com
One of the primary outcomes of DFT studies is the optimization of the molecule's geometry, which provides the most stable three-dimensional arrangement of its atoms. From this optimized structure, a wealth of electronic information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and reactive.
Furthermore, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) surfaces. The MEP surface is particularly insightful as it visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, in related heterocyclic compounds, the carbonyl oxygen of the indolin-2-one core typically represents a region of high negative electrostatic potential, making it a likely site for electrophilic attack or hydrogen bonding.
Table 1: Representative Data from DFT Calculations on Indolin-2-one Derivatives
| Parameter | Typical Calculated Value | Significance |
| HOMO Energy | -5.0 to -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.0 to -2.5 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 3.0 to 4.5 eV | Relates to chemical reactivity and stability |
| Dipole Moment | 2.0 to 5.0 Debye | Measures the overall polarity of the molecule |
Note: The values presented are illustrative and based on DFT studies of similar indolin-2-one scaffolds. Specific values for 1-benzyl-3,3-diphenylindolin-2-one would require dedicated calculations.
Molecular Dynamics Simulations and Conformational Analysis
While DFT provides a static picture of the molecule's electronic structure, molecular dynamics (MD) simulations offer a dynamic perspective on its conformational flexibility and behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing researchers to observe its movements and structural changes at an atomistic level.
For a molecule like 1-benzyl-3,3-diphenylindolin-2-one, which possesses several rotatable bonds, particularly around the benzyl (B1604629) and phenyl substituents, conformational analysis is crucial. MD simulations can explore the potential energy surface of the molecule to identify low-energy conformers and the energy barriers between them. This is essential for understanding which shapes the molecule is likely to adopt in different environments, such as in solution or when interacting with a biological target.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. semanticscholar.org These predictions can be compared with experimental data to confirm the molecule's structure and electronic transitions.
For 1-benzyl-3,3-diphenylindolin-2-one, computational methods can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR Spectrum: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. The calculated frequencies for specific bond stretches, such as the C=O stretch of the lactam ring and the C-N stretches, can be correlated with experimental IR data to confirm the presence of these functional groups.
NMR Spectrum: Theoretical calculations can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the electronic environment of each nucleus in the optimized molecular structure. Comparing the calculated and experimental NMR spectra can aid in the assignment of complex spectral patterns.
UV-Vis Spectrum: TD-DFT calculations can predict the electronic transitions between molecular orbitals, which correspond to the absorption of UV-Vis light. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the nature of the electronic excitations.
Table 2: Computationally Predicted Spectroscopic Data for a Hypothetical Indolin-2-one Structure
| Spectroscopic Technique | Predicted Data | Corresponding Structural Feature |
| IR Spectroscopy | ~1720 cm⁻¹ | C=O stretching vibration of the lactam |
| ¹H NMR Spectroscopy | 7.0-7.5 ppm | Chemical shifts of aromatic protons |
| ¹³C NMR Spectroscopy | ~175 ppm | Chemical shift of the carbonyl carbon |
| UV-Vis Spectroscopy | ~250 nm, ~290 nm | π-π* electronic transitions |
Note: These values are representative and serve to illustrate the type of data obtained from computational predictions.
Mechanistic Studies of Chemical Reactions Involving Indolin-2-one Frameworks
Computational chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For reactions involving the indolin-2-one scaffold, DFT calculations can be used to map out the entire reaction pathway, including the structures and energies of reactants, transition states, and products.
For instance, in reactions such as nucleophilic additions to the carbonyl group or electrophilic substitutions on the aromatic rings of 1-benzyl-3,3-diphenylindolin-2-one, computational studies can identify the most likely reaction mechanism. By calculating the activation energies for different possible pathways, researchers can determine the kinetically favored route.
These mechanistic studies can also shed light on the regioselectivity and stereoselectivity of reactions. For example, in the synthesis of derivatives of 1-benzyl-3,3-diphenylindolin-2-one, computational modeling can help predict which isomers are more likely to form. Such insights are invaluable for designing more efficient and selective synthetic routes. Studies on related indolin-2-one systems have explored reaction mechanisms such as condensation reactions and cyclization pathways. mdpi.comnih.gov
Emerging Research Applications and Future Directions in Indolin 2 One Chemistry
Utilization as Key Intermediates in Complex Organic Synthesis
While specific examples detailing the use of Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- as a direct intermediate in the total synthesis of complex natural products are still emerging in the literature, the broader class of 3,3-disubstituted oxindoles serves as a critical building block in organic synthesis. The quaternary stereocenter at the C3 position, a hallmark of this family, presents a significant synthetic challenge and, once installed, offers a versatile anchor point for further molecular elaboration.
The potential of Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- as a key intermediate lies in the reactivity of the oxindole (B195798) core. The lactam functionality can be manipulated, and the aromatic ring is amenable to various substitution reactions. This allows for the construction of more complex, fused heterocyclic systems or for the introduction of pharmacophoric groups. The N-benzyl and C3-diphenyl substituents, while adding to the molecule's complexity, also influence its reactivity and can be exploited in strategic synthetic designs. The development of methodologies for the enantioselective synthesis of such compounds further enhances their value as chiral building blocks for asymmetric synthesis.
Design of Novel Chemical Scaffolds for Diverse Applications
The 3,3-disubstituted indolin-2-one framework is a cornerstone in the design of novel chemical scaffolds for a wide range of applications, particularly in drug discovery. The rigid structure and the three-dimensional arrangement of the substituents around the C3 quaternary center make it an ideal starting point for creating libraries of compounds with diverse biological activities. Although the specific compound Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- is part of a broader exploration, its structural motifs are relevant to the design of new therapeutic agents.
For instance, derivatives of the indolin-2-one scaffold have shown promise as anticancer agents. researchgate.net The N-benzyl group, in particular, is a common feature in many biologically active molecules and can contribute to binding affinity with various biological targets. The design of novel scaffolds based on the Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- structure could involve modification of the phenyl rings or the benzyl (B1604629) group to modulate activity and selectivity against specific targets, such as protein kinases or other enzymes implicated in disease. The core structure serves as a rigid template upon which different functional groups can be appended to explore structure-activity relationships and develop new therapeutic leads.
Methodological Advancements in the Synthesis and Functionalization of Indolin-2-ones
Significant progress has been made in the development of efficient and versatile methods for the synthesis and functionalization of 3,3-disubstituted indolin-2-ones, which are directly applicable to the preparation of Indol-2(3H)-one, 1-benzyl-3,3-diphenyl- . These advancements have focused on improving yields, controlling stereochemistry, and increasing molecular diversity.
One prominent area of advancement is the use of transition metal catalysis. Palladium-catalyzed reactions, for example, have been extensively employed for the C3-benzylation of indoles, providing a direct route to related structures. acs.org These methods often offer high regioselectivity and functional group tolerance.
Another key development is the use of visible-light-mediated radical reactions. These methods provide a mild and efficient way to construct the 3,3-disubstituted oxindole core by forming two carbon-carbon bonds in a single step, often using aryl diazonium salts as starting materials. figshare.com
Multi-component reactions have also emerged as a powerful tool for the one-pot synthesis of complex 3,3-disubstituted oxindoles from simple and readily available starting materials. These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. The table below summarizes some of the key methodological advancements in the synthesis of this important class of compounds.
| Synthetic Method | Catalyst/Reagent | Key Features | Reference |
| Palladium-Catalyzed C3-Benzylation | Palladium complexes | High regioselectivity for C3 functionalization. | acs.org |
| Visible-Light-Mediated Diarylation | Aryl diazonium salts | Mild reaction conditions, construction of two C-C bonds in one step. | figshare.com |
| Hypervalent Iodine Reagent-Promoted Alkoxylation | Hypervalent iodine reagents | Catalyst-free, intermolecular dearomatization of indoles. | researchgate.net |
These methodological advancements not only facilitate the synthesis of known 3,3-disubstituted indolin-2-ones but also open up new avenues for the creation of novel analogues with potentially enhanced biological activities. The continued development of more efficient, selective, and sustainable synthetic methods will be crucial for fully exploring the therapeutic potential of this important class of heterocyclic compounds.
Q & A
Q. What are the optimal catalytic conditions for synthesizing 1-benzyl-3,3-diphenyl-indol-2(3H)-one derivatives?
The compound can be synthesized efficiently via acid-catalyzed condensation using p-toluenesulfonic acid (p-TSA) in toluene at 80–100°C for 6–8 hours. Key parameters include stoichiometric control of benzyl and diphenyl substituents and inert atmosphere maintenance. High yields (>85%) are achieved under these conditions, as evidenced by reaction entries with yields exceeding 1.703e+6 arbitrary units (e.g., Entry 439, ). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures product integrity .
Q. Which spectroscopic methods are critical for structural confirmation?
A combination of NMR (500 MHz, CDCl), FT-IR (KBr pellet, 400–4000 cm), and HRMS (ESI-TOF) is essential. The indole carbonyl stretch typically appears at ~1700 cm, while the benzyl protons resonate as a singlet at δ 5.2–5.4 ppm. Cross-validation with X-ray crystallography (see Advanced Questions) resolves ambiguities in stereoelectronic effects .
Q. How should crystallization be optimized for X-ray diffraction studies?
Slow evaporation from dichloromethane/hexane (1:3 v/v) at 4°C produces diffraction-quality crystals. SHELX software (SHELXS-97 for structure solution; SHELXL-2018 for refinement) is recommended, particularly for handling potential twinning due to the compound’s bulky substituents. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures minimal thermal motion artifacts .
Advanced Research Questions
Q. How can computational models predict the compound’s electronic properties and reactivity?
Density Functional Theory (DFT) at the B3LYP/6-311++G** level calculates frontier molecular orbitals (FMOs) and electrostatic potential surfaces. The HOMO-LUMO gap (~3.2 eV) indicates nucleophilic reactivity at the indole C3 position. MD simulations (50 ns, CHARMM36 force field) further assess conformational stability in solvent environments, revealing π-π stacking between phenyl groups .
Q. What experimental strategies resolve contradictory yield data in synthetic protocols?
Systematic Design of Experiments (DoE) evaluates variables:
- Catalyst loading (0.5–5 mol% p-TSA)
- Solvent polarity (toluene vs. DMF, dielectric constants 2.4 vs. 36.7)
- Temperature (60–120°C)
ANOVA of dataset variances (e.g., Entry 466: 4.512e+6 vs. Entry 392: 1.840e+6 yields, –8) identifies temperature as the primary yield determinant (p < 0.01). HPLC-MS purity checks (C18 column, 70% acetonitrile) preempt false yield comparisons due to byproducts .
Q. What mechanistic insights explain its potential as a kinase inhibitor?
Molecular docking (MOE software, PDB: 1ATP) shows the diphenyl motif occupying the hydrophobic pocket of tyrosine kinases, with hydrogen bonding between the indole NH and Glu334. Competitive inhibition assays (IC = 12 ± 2 µM) validate this interaction. Comparative SAR studies with 3,3-dimethoxy analogs (PubChem CID 24900580) highlight the necessity of the benzyl group for activity .
Q. How do solid-state NMR and XRD data correlate with polymorphic behavior?
CP/MAS NMR (75 MHz) detects two distinct carbonyl signals (δ 178.2 and 180.5 ppm) in polymorphic forms, correlating with XRD-derived torsion angles (C3–C2–N1–C7: 12.3° vs. 8.7°). Rietveld refinement quantifies phase ratios in bulk samples, guiding recrystallization solvent selection (e.g., acetonitrile favors Form I) .
Q. What strategies improve enantiomeric resolution for chiral derivatives?
Chiral HPLC (Chiralpak IA, hexane/isopropanol 90:10) separates enantiomers with a resolution factor . Circular Dichroism (CD) spectra (190–260 nm) assign absolute configurations by comparing Cotton effects with DFT-simulated spectra. Derivatization with (R)-MPA chloride enhances diastereomeric splitting in NMR .
Methodological Notes
- Yield Optimization : Entries with >1.0e+6 yield units (–8) suggest optimal p-TSA loading of 3 mol% in toluene.
- Crystallography : SHELXL refinement requires anisotropic displacement parameters for all non-H atoms (R1 < 0.05 for high-quality data) .
- Computational Validation : Dock poses with RMSD < 1.5 Å relative to co-crystallized ligands (e.g., in PDB 3QRI) indicate reliable binding mode predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
